4-(Benzyloxy)phenyl methanesulfonate
Description
4-(Benzyloxy)phenyl methanesulfonate is an aromatic sulfonate ester characterized by a benzyloxy substituent at the para position of the phenyl ring, linked to a methanesulfonate group. This compound is structurally defined by its electron-donating benzyloxy group (-OCH₂C₆H₅) and the sulfonate ester (-SO₃R) moiety. Such sulfonate esters are commonly utilized as intermediates in organic synthesis, particularly in protecting group strategies or as precursors for pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C14H14O4S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) methanesulfonate |
InChI |
InChI=1S/C14H14O4S/c1-19(15,16)18-14-9-7-13(8-10-14)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
PJROBAIMKBYIAT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
The electronic and steric profiles of sulfonate esters are heavily influenced by substituents on the aromatic ring. Key comparisons include:
| Compound | Substituent | Electronic Effect | Key Structural Feature |
|---|---|---|---|
| 4-(Benzyloxy)phenyl methanesulfonate | Benzyloxy (-OCH₂C₆H₅) | Electron-donating (via oxygen) | High lipophilicity, moderate steric bulk |
| 4-(Methylsulfonyl)phenyl tosylate (4c) | Methylsulfonyl (-SO₂CH₃) | Strong electron-withdrawing | Enhanced electrophilicity at sulfonate |
| 4-Cyanophenyl tosylate (4d) | Cyano (-CN) | Electron-withdrawing | Increased polarity, reactivity in SNAr |
| Ethyl 4-(tosyloxy)benzoate (4e) | Ester (-COOEt) | Moderate electron-withdrawing | Hydrolyzable ester group |
Solubility and Reactivity
- Lipophilicity: The benzyloxy group in this compound likely reduces aqueous solubility compared to polar derivatives such as 4-cyanophenyl tosylate (4d) or ethyl 4-(tosyloxy)benzoate (4e), which contain -CN or -COOEt groups, respectively .
- Hydrolysis Stability : Methanesulfonate esters generally exhibit greater hydrolytic stability than tosylates (e.g., compounds 4c–4l in ) due to the smaller size of the methyl group, which reduces steric strain .
Key Research Findings and Limitations
- NMR Characterization : highlights that ¹H NMR (400 MHz) is critical for confirming sulfonate ester structures, particularly for distinguishing substituent effects on chemical shifts (e.g., benzyloxy protons at δ 4.8–5.2 ppm) .
- Knowledge Gaps: Limited data exist on the target compound’s physicochemical properties (e.g., logP, melting point) or biological activity, necessitating further experimental validation.
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